Isopropyl 2-fluorobutyrate
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Overview
Description
It is an ester derived from the reaction between 2-fluorobutanoic acid and isopropanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-fluorobutanoate can be synthesized through the esterification of 2-fluorobutanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of propan-2-yl 2-fluorobutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-fluorobutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-fluorobutanoic acid and isopropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-fluorobutanoic acid and isopropanol.
Reduction: 2-fluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-fluorobutanoate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s ester functionality and fluorine atom make it a valuable building block in the design of drug molecules with improved pharmacokinetic properties.
Material Science: It can be used in the development of novel materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of propan-2-yl 2-fluorobutanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final product. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Isopropyl butanoate: Similar structure but lacks the fluorine atom.
Ethyl 2-fluorobutanoate: Similar ester functionality but with an ethyl group instead of an isopropyl group.
Methyl 2-fluorobutanoate: Similar ester functionality but with a methyl group instead of an isopropyl group.
Uniqueness
Propan-2-yl 2-fluorobutanoate is unique due to the presence of both the isopropyl ester group and the fluorine atom. The fluorine atom can significantly alter the compound’s chemical properties, such as its reactivity and stability, making it a valuable compound in various applications .
Properties
CAS No. |
63867-20-9 |
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Molecular Formula |
C7H13FO2 |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
propan-2-yl 2-fluorobutanoate |
InChI |
InChI=1S/C7H13FO2/c1-4-6(8)7(9)10-5(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
SIKPUIVEAYEIBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC(C)C)F |
Origin of Product |
United States |
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